![molecular formula C11H15N3 B2419349 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine CAS No. 1862697-43-5](/img/structure/B2419349.png)
6-cyclobutyl-N-cyclopropylpyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine belongs, involves various methods . These methods include reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The cyclobutyl and cyclopropyl groups are attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine, can undergo various chemical reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these reactions .Scientific Research Applications
Synthesis and Chemical Properties
Cascade Synthesis of Heterocycles : A study described atom economic cascade synthesis of highly functionalized pyrimidinylpyrrolidines, demonstrating the versatility of pyrimidine derivatives in constructing complex heterocyclic structures through endo-transition states and diastereomeric mixtures, applicable in synthetic chemistry and drug development (Elghareeb et al., 2011).
Crystal Structure Analysis : The crystal structure of cyprodinil, an anilinopyrimidine fungicide closely related to the query compound, was studied to understand its structural properties, aiding in the design of new fungicides with improved efficacy (Jeon et al., 2015).
Functionalized Heterocycles Synthesis : The use of nitropolychlorobutadienes for the synthesis of highly functionalized heterocycles, including pyrimidines, illustrates the potential of these compounds in creating bioactive molecules with a rigid amino-3-azabicyclo[3.1.0]hexane moiety (Zapol’skii et al., 2012).
Metal-Free Photoredox Catalysis : A study on redox-activated amines in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation highlighted the role of pyrimidin-4-amine derivatives in metal-free photoredox catalysis, demonstrating their utility in the efficient synthesis of complex molecules (Ociepa et al., 2018).
Biomedical and Pharmaceutical Applications
Antihypertensive Activity : The evaluation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity underscores the therapeutic potential of pyrimidine derivatives in managing hypertension, providing a basis for the development of new antihypertensive drugs (Bennett et al., 1981).
Microbial Engineering for N-Functionalized Amines : Research into microbial engineering for the production of N-functionalized amino acids and amines, including derivatives of pyrimidines, highlights the importance of these compounds in synthesizing bioactive molecules and in industrial applications (Mindt et al., 2020).
properties
IUPAC Name |
6-cyclobutyl-N-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-8(3-1)10-6-11(13-7-12-10)14-9-4-5-9/h6-9H,1-5H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQUKDPUYPZWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-N-cyclopropylpyrimidin-4-amine |
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